Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method starts with the preparation of ethyl 2-fluoroacetoacetate, which is then reacted with 2-fluoro-4-nitrobenzaldehyde under basic conditions to form the corresponding chalcone intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution of the fluoro group.
Scientific Research Applications
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be compared with similar compounds such as:
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: Lacks the pyrazole ring, making it less complex and potentially less active in certain applications.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific reactivity and potential for diverse applications.
Biological Activity
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C₁₄H₁₄FN₃O₅
- Molecular Weight : 323.28 g/mol
- CAS Number : 2059945-28-5
The compound features a pyrazole ring with various substituents, including a nitrophenyl group, which may enhance its biological reactivity.
Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. This compound may belong to this category due to its structural similarity to known anticancer agents. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
These findings suggest that this compound could potentially exhibit antiproliferative effects in vitro and antitumor activity in vivo .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound is hypothesized to inhibit specific inflammatory pathways, which could make it a candidate for treating inflammatory diseases. The nitro group on the phenyl ring is believed to play a crucial role in modulating these pathways.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives.
- Introduction of the Nitro Group : Nitration reactions introduce the nitro group onto the phenyl ring.
- Esterification : The final step involves esterification using acetic anhydride to form the ethyl ester.
The biological activity is likely due to the compound's ability to interact with various biological targets, potentially altering enzyme activities or receptor functions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ethyl 5-methylpyrazole | C₇H₉N₃ | Simple pyrazole structure | Lacks additional functional groups |
Ethyl 4-nitrobenzoate | C₉H₉N₃O₂ | Nitro-substituted benzoate | No pyrazole ring |
Ethyl 1H-pyrazole-4-carboxylic acid | C₇H₉N₃O₂ | Carboxylic acid derivative | Different functional group at position 4 |
This compound stands out due to its complex structure combining both a pyrazole ring and multiple functional groups (fluoro and nitro), suggesting diverse biological activities not seen in simpler analogs .
Properties
Molecular Formula |
C14H14FN3O5 |
---|---|
Molecular Weight |
323.28 g/mol |
IUPAC Name |
ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H14FN3O5/c1-3-23-13(19)7-10-8(2)16-17(14(10)20)12-5-4-9(18(21)22)6-11(12)15/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
JYDSDXMTFQEVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C |
Origin of Product |
United States |
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